3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
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Overview
Description
3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is a useful research compound. Its molecular formula is C9H7F6N3O2S and its molecular weight is 335.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Metal Ion Sensing
3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is used in the synthesis of novel phenothiazine-containing cruciforms, displaying dramatic shifts in emission and absorption when exposed to metal triflates like magnesium and zinc. These cruciforms have potential applications in array-type sensory mechanisms for metal cations, offering a pathway to advanced sensory technology in detecting metal ions (Hauck et al., 2007).
Role in Organic Synthesis
This compound is pivotal in the synthetic process of novel pesticides like Bistrifluron. Through a series of chemical reactions, it is transformed into different intermediates, culminating in Bistrifluron, which showcases potent activity against pests. This demonstrates its significant role in the synthesis of agrochemicals (Liu An-chan, 2015).
Influence in Material Science
In material science, it's used as a precursor for the synthesis of various compounds. For instance, its derivatives are used as starting materials for organometallic synthesis, showing the compound's versatility and importance in developing new materials and chemicals (Porwisiak & Schlosser, 1996).
Contribution to Medicinal Chemistry
The compound is involved in the synthesis of N-benzenesulfonyl BAP derivatives, which have shown significant anti-inflammatory activity. This indicates its potential in the development of new anti-inflammatory drugs and contributes to our understanding of medicinal chemistry (Li et al., 2018).
Impact on Analytical Chemistry
It's used in the development of molecular probes like bisbenzimide derivatives for bimodal and simultaneous detection of DNAs through (19)F NMR and fluorescence. This showcases its application in enhancing the capabilities of analytical chemistry, particularly in DNA detection and analysis (Sakamoto, Hasegawa & Fujimoto, 2015).
Safety and Hazards
Safety data sheets for related compounds such as 3,5-Bis(trifluoromethyl)benzyl alcohol suggest that these compounds may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood .
Mechanism of Action
Target of Action
It is a specialty product used for proteomics research applications .
Biochemical Pathways
A related compound, 3,5-bis (trifluoromethyl)benzyl (btfmb-tzda), has been used to modify a triazine-based covalent organic framework, which suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of li–s batteries .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]sulfonylguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3O2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)21(19,20)18-7(16)17/h1-3H,(H4,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARQWCVVSWPSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=C(N)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-69-3 |
Source
|
Record name | 175136-69-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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